molecular formula C₂₆H₄₃NO₄S B1141898 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin CAS No. 133787-61-8

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin

Cat. No.: B1141898
CAS No.: 133787-61-8
M. Wt: 465.69
InChI Key:
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Description

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin is a synthetic derivative of mutilin, a naturally occurring antibiotic. This compound is known for its antibacterial properties and is used in various research and industrial applications. Its molecular formula is C26H43NO4S, and it has a molecular weight of 465.69 g/mol .

Mechanism of Action

Target of Action

It is categorized under antibacterials , suggesting that its targets could be bacterial cells or specific proteins within these cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin is not directly mentioned in the search results. Factors such as temperature, pH, and the presence of other substances could potentially influence its action. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin interacts with various enzymes and proteins. It has been found to inhibit Cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D1/6, CYP2E1, CYP2C11/9, and CYP3A/4 in rat liver microsomes (RLMs) and in human liver microsomes (HLMs) .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus (S. aureus), and Bacillus subtilis (B. subtilis) .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the activity of Cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is stable and does not degrade easily .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to be effective at low doses, with the 50% effective dose (ED 50) being 5.74 mg/kg by the intravenous route .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with Cytochrome P450 enzymes, which are involved in drug metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After administration, it is diffused into all the tested tissues, especially into the intestine and lung .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin involves multiple steps, starting from the parent compound mutilin. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of mutilin are protected using suitable protecting groups to prevent unwanted reactions.

    Thioacetylation: The protected mutilin is then subjected to thioacetylation using 1-amino-2-methylpropan-2-yl thioacetate under controlled conditions.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin is unique due to its specific thioacetyl modification, which enhances its antibacterial activity and provides a broader spectrum of action compared to other similar compounds .

Properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-amino-2-methylpropan-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4S/c1-8-24(6)13-19(31-20(29)14-32-23(4,5)15-27)25(7)16(2)9-11-26(17(3)22(24)30)12-10-18(28)21(25)26/h8,16-17,19,21-22,30H,1,9-15,27H2,2-7H3/t16-,17+,19-,21+,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHAPCGDMNOXSA-ZHLRGWEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215532
Record name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133787-61-8
Record name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133787-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, [(2-amino-1,1-dimethylethyl)thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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